3-Benzyl-2,2-dimethylpyrrolidine
Overview
Description
3-Benzyl-2,2-dimethylpyrrolidine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 225.76 . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C13H19N.ClH/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For instance, it can be functionalized or modified to generate structural diversity .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 225.76 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of pyrrolidine derivatives, including structures related to 3-Benzyl-2,2-dimethylpyrrolidine, have been a subject of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. For example, the synthesis of novel classes of antioxidants has been reported, involving low-temperature aryl bromide-to-alcohol conversion strategies, highlighting the chemical versatility of pyrrolidine derivatives (Wijtmans et al., 2004). Similarly, the synthesis of mononuclear 2-benzoylpyridine N-methyl-N-phenylhydrazone palladium(II) complexes showcases the use of pyrrolidine derivatives in the development of new materials with potential applications in catalysis and luminescence (Ghedini et al., 2004).
Catalysis
Research has also explored the catalytic applications of compounds related to this compound. For instance, iridium-catalyzed regioselective C(sp3)–H silylation of 4-alkylpyridines at the benzylic position with hydrosilanes has been demonstrated, leading to the production of silylalkylpyridines, which are valuable in organic synthesis and potentially in pharmaceuticals (Fukumoto et al., 2017).
Material Science
In material science, the synthesis of oligo(N-phenyl-m-aniline)s, including brominated derivatives, presents a method for creating high-spin cationic states, which are of interest for their electronic and optical properties. Such materials are crucial for the development of novel electronic devices and sensors (Ito et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
The compound “3-Benzyl-2,2-dimethylpyrrolidine” belongs to the class of pyrrolidines . Pyrrolidines are often used in drug discovery due to their versatile scaffold for novel biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, pyrrolidines can interact with their targets through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Pyrrolidines are involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidines, due to their heterocyclic nature, are likely to have unique ADME properties .
Properties
IUPAC Name |
3-benzyl-2,2-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNJHMOSGWPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249614-40-1 | |
Record name | 3-benzyl-2,2-dimethylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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